2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzenesulfonyl, ethyl, and methoxyphenyl groups. Its distinct structure makes it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonation reaction using benzenesulfonyl chloride and a base such as sodium hydroxide.
Ethyl Substitution: The ethyl group can be added through an alkylation reaction using ethyl iodide and a strong base like potassium carbonate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic uses.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the methoxy group, for instance, may enhance its solubility and interaction with certain biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-9-14-23-22(15-18)26(30)24(34(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-19-10-12-20(33-2)13-11-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDAEHPMJQPGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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